

Acetylseneciphylline N-oxide: A Technical Overview of its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *acetylseneciphylline N-oxide*

Cat. No.: *B10817754*

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Introduction

Acetylseneciphylline N-oxide is a naturally occurring pyrrolizidine alkaloid identified in various plant species of the genus *Senecio*, notably *Senecio scandens*. As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it represents a class of compounds that are generally considered to be the less toxic precursors to the highly reactive and hepatotoxic pyrrolizidine alkaloids. However, the in vivo reduction of the N-oxide to the corresponding tertiary amine can lead to metabolic activation and subsequent toxicity. This document provides a comprehensive technical guide on the known physical, chemical, and biological properties of **acetylseneciphylline N-oxide**, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.

Physical and Chemical Properties

Quantitative experimental data for **acetylseneciphylline N-oxide** is not extensively reported in publicly available literature. The following tables summarize the available information.

Table 1: General and Computed Physical/Chemical Properties

Property	Value	Source
CAS Number	123844-00-8	N/A
Molecular Formula	C ₂₀ H ₂₅ NO ₇	N/A
Molecular Weight	391.42 g/mol	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]

Table 2: Spectral Data Summary

Technique	Data Availability
¹ H NMR	Data not available in searched literature.
¹³ C NMR	Data not available in searched literature.
Mass Spectrometry (MS)	Expected as part of quality control for commercial standards.[1]
Infrared (IR) Spectroscopy	Data not available in searched literature.

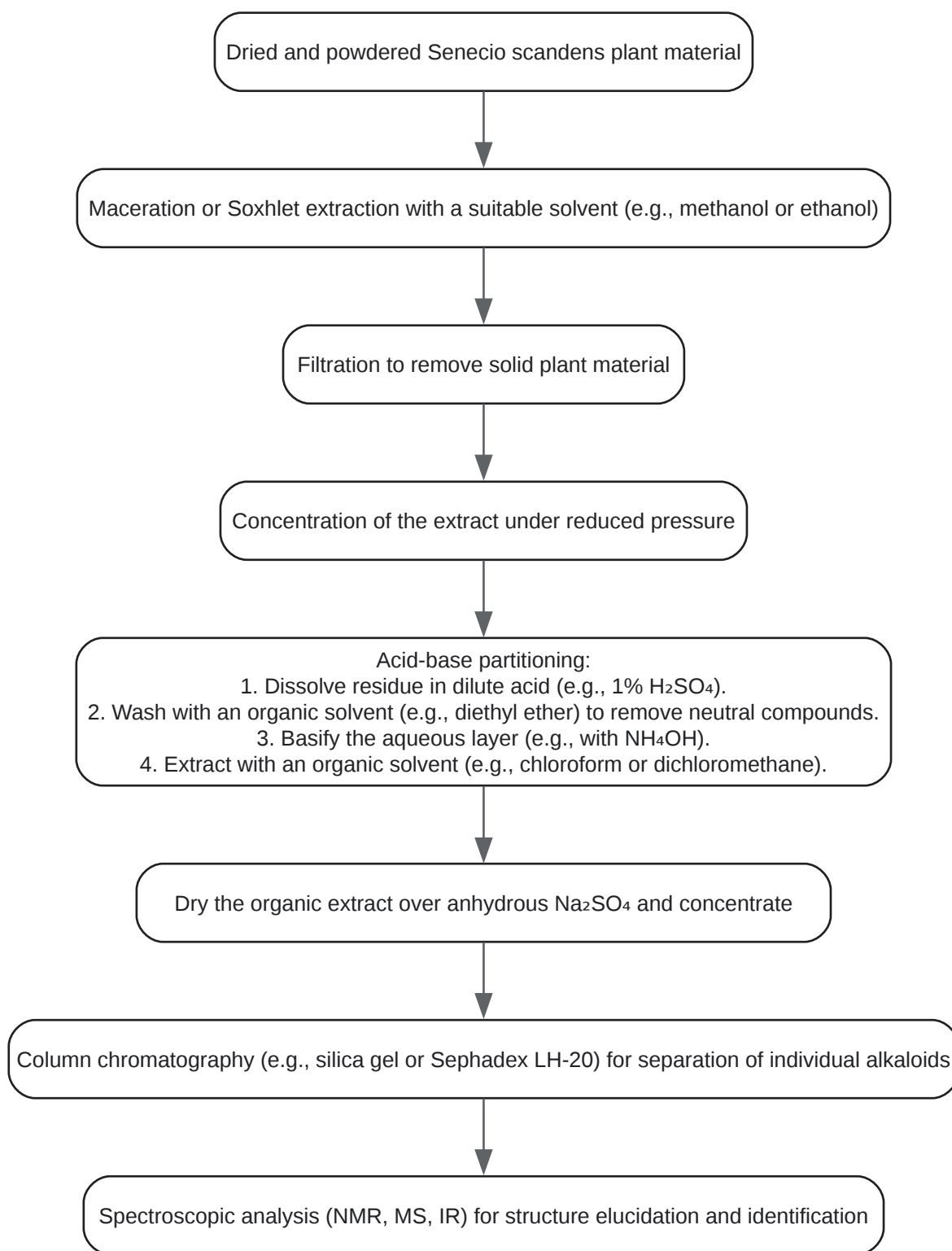
Note: While specific spectral data for **acetyl**seneciphylline **N-oxide** is not readily available in the reviewed literature, commercial suppliers indicate that this data is used for quality control, suggesting its existence.[1]

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of **acetyl**seneciphylline **N-oxide** are not extensively published. However, general methodologies for the isolation of pyrrolizidine alkaloids from Senecio species and for the chemical synthesis of N-oxides are well-established.

General Protocol for Isolation of Pyrrolizidine Alkaloids from *Senecio scandens*

This protocol is a generalized procedure based on common phytochemical extraction techniques for alkaloids.

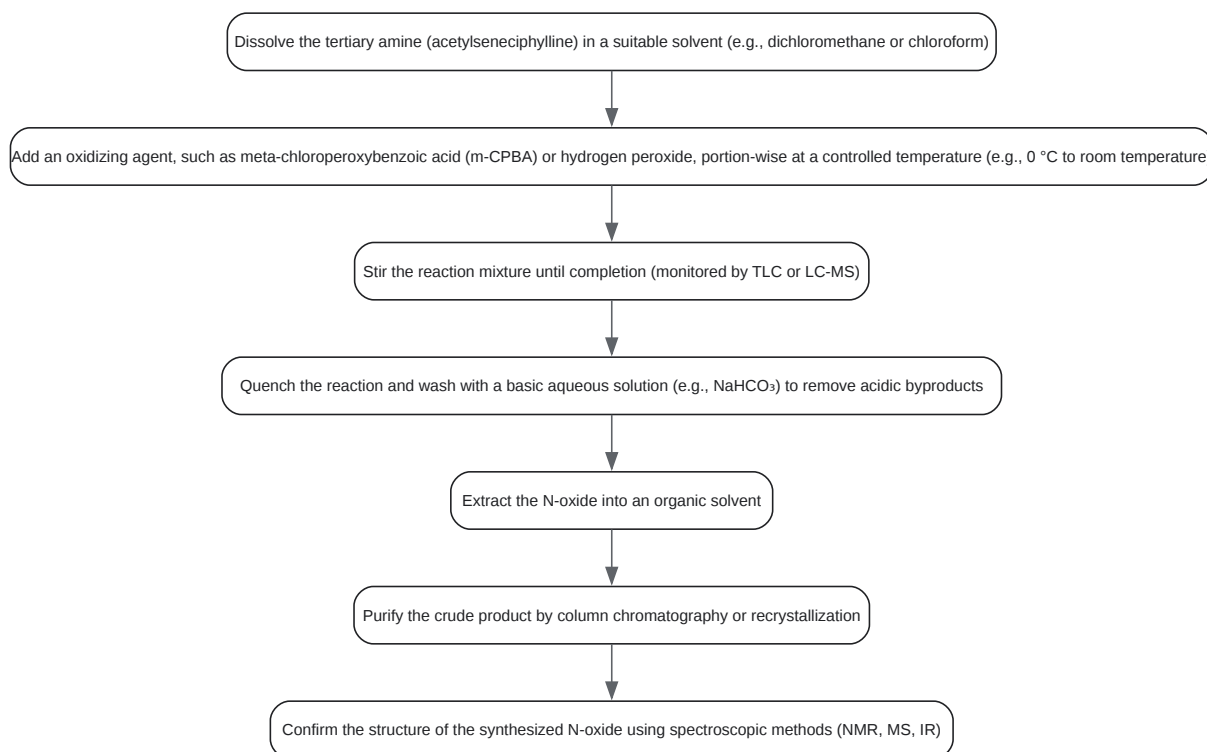


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Caption: Generalized workflow for the extraction and isolation of pyrrolizidine alkaloids.

General Protocol for the Synthesis of N-Oxides from Tertiary Amines

This protocol describes a common method for the N-oxidation of a tertiary amine, which would be applicable to the synthesis of **acetylseneciphylline N-oxide** from its corresponding tertiary amine, acetylseneciphylline.



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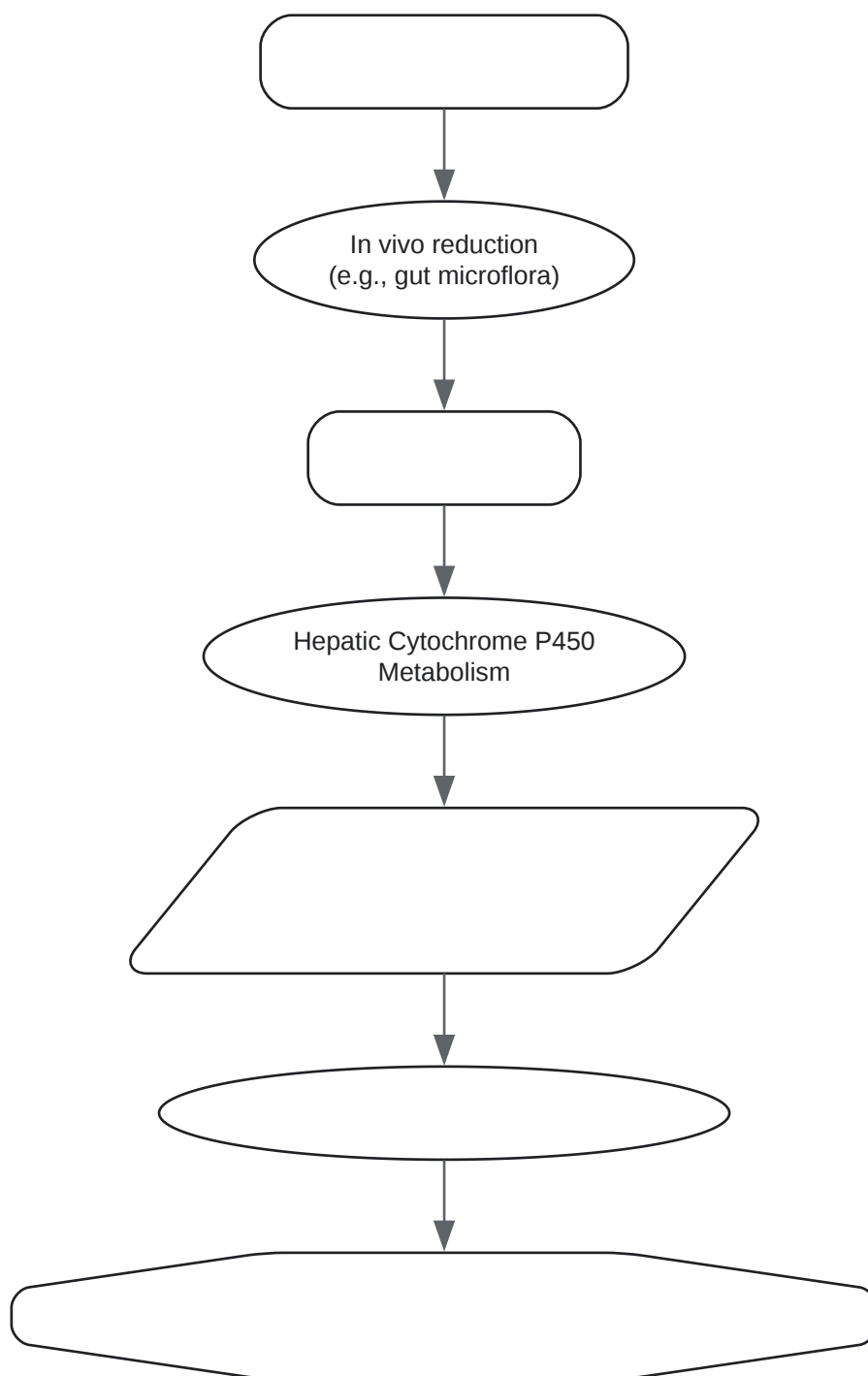
Caption: General workflow for the synthesis of an N-oxide from a tertiary amine.

Biological Activity and Toxicological Profile

Mechanism of Toxicity

The toxicity of **acetyl**seneciphylline **N-oxide** is intrinsically linked to its metabolic conversion to the corresponding pyrrolizidine alkaloid. Pyrrolizidine alkaloids are well-documented hepatotoxins.^{[2][3]} The primary mechanism of toxicity involves a multi-step process within the liver.

- **In Vivo Reduction:** While PANOs are generally less toxic, they can be reduced back to the parent tertiary amine pyrrolizidine alkaloid in the gut or by other metabolic processes.^[4]
- **Hepatic Metabolism:** The tertiary amine is then metabolized by cytochrome P450 enzymes in the liver.^[2]
- **Formation of Reactive Metabolites:** This enzymatic oxidation generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
- **Cellular Damage:** These electrophilic metabolites can readily alkylate cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity.^{[2][4]} The primary target organ for this toxicity is the liver, where it can cause veno-occlusive disease, also known as Budd-Chiari syndrome.^[2]



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Caption: Proposed signaling pathway for the metabolic activation and toxicity of **acetylseneciophylline N-oxide**.

Cytotoxicity

While specific cytotoxicity data for **acetylseneciphylline N-oxide** is scarce, studies on related pyrrolizidine alkaloids from *Senecio scandens* have demonstrated growth inhibitory effects against hepatocytes in vitro.[5] The cytotoxicity is a direct consequence of the formation of reactive metabolites as described in the mechanism of toxicity.

Conclusion

Acetylseneciphylline N-oxide is a pyrrolizidine alkaloid N-oxide with a toxic potential that is realized through metabolic activation in the liver. While comprehensive data on its physical and chemical properties are not readily available in the public domain, its structural class and origin from toxic *Senecio* species warrant careful handling and further investigation. The general protocols for isolation and synthesis, along with the understood mechanism of toxicity for related compounds, provide a framework for future research into the specific properties and biological activities of this compound. Further studies are needed to fully characterize **acetylseneciphylline N-oxide** and to determine its specific cytotoxic and pharmacological profile.

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